molecular formula C21H34N2O3S B12202190 1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine

1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine

Cat. No.: B12202190
M. Wt: 394.6 g/mol
InChI Key: SMJSWZGFSUXONE-UHFFFAOYSA-N
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Description

1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine is a complex organic compound featuring a piperazine ring substituted with an acetyl group and a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine is unique due to the combination of its piperazine ring, acetyl group, and sulfonyl group attached to a highly substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H34N2O3S

Molecular Weight

394.6 g/mol

IUPAC Name

1-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C21H34N2O3S/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)27(25,26)23-10-8-22(9-11-23)17(7)24/h12-16H,8-11H2,1-7H3

InChI Key

SMJSWZGFSUXONE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C(C)C

Origin of Product

United States

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